Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide

Description

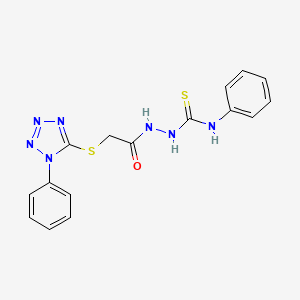

This compound (CID 3077097) is a structurally complex molecule featuring:

- 1-phenyl-1H-tetrazole-5-ylthio group: A heterocyclic tetrazole ring substituted with a phenyl group and linked via a thioether (–S–) bond to an acetic acid backbone .

- Hydrazide-thiocarbamide moiety: The acetic acid is conjugated to a hydrazide group modified with a phenylaminothioxomethyl (–NH–C(=S)–NH–Ph) substituent, forming a thiourea-like structure .

- Molecular formula: C₁₆H₁₅N₇O₂S, with a predicted collision cross-section (CCS) of 179.1 Ų for [M+H]+ .

Properties

CAS No. |

133506-48-6 |

|---|---|

Molecular Formula |

C16H15N7OS2 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1-phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiourea |

InChI |

InChI=1S/C16H15N7OS2/c24-14(18-19-15(25)17-12-7-3-1-4-8-12)11-26-16-20-21-22-23(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,24)(H2,17,19,25) |

InChI Key |

OHHPJYUCHORKST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the thioacetic acid group, and the coupling with the phenylamino thioxomethyl hydrazide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Reactivity with Hydrazine Derivatives

The thiourea-hydrazide group participates in cyclocondensation reactions with ketones or aldehydes to form pyrazoline or pyrazole derivatives. For example:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reflux in ethanol (6–8 hrs) | Chalcones (R₁C(O)CH=CHR₂) | Pyrazoline derivatives | 50–65% |

Example reaction pathway:

Mechanism : The hydrazide acts as a nucleophile, attacking the α,β-unsaturated ketone to form a five-membered heterocycle .

Phosphorylation Reactions

The hydrazide group reacts with diethyl phosphite to form phosphonate esters under anhydrous conditions:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene, reflux (4–6 hrs) | Diethyl phosphite | Phosphonated hydrazide | 60–75% |

Example:

Application : Phosphonates are intermediates in agrochemical synthesis .

Oxidation of Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide | |

| mCPBA | 0°C, 2 hrs | Sulfone |

Note : Sulfoxidation enhances polarity and bioactivity .

Coordination Chemistry

The tetrazole and thiourea groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

| Metal Salt | Conditions | Complex Type | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | Tetrazole-Cu²⁺ | Catalysis | |

| Fe(NO₃)₃ | Ethanol, Δ | Thiourea-Fe³⁺ | Magnetic materials |

Key Insight : Metal coordination modulates electronic properties for catalytic or material science applications .

Hydrolysis and Stability

The hydrazide bond hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| HCl (6M), Δ | H₂O | Acetic acid + Tetrazole-thiophenol | |

| NaOH (2M), RT | H₂O | Carboxylate salt + Hydrazine |

Stability Note : The compound is stable in anhydrous organic solvents but degrades in prolonged aqueous acidic/basic environments .

Biological Activity

While not directly studied for this compound, structurally related tetrazole-thiohydrazides exhibit:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide can inhibit the growth of various bacterial strains. The presence of the thio and hydrazide groups enhances its efficacy by increasing membrane permeability and disrupting cellular functions.

Anticancer Properties

The compound has shown promise in anticancer research. Its structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival.

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to act as a bioactive scaffold allows for modifications that could enhance pharmacological properties. Researchers are exploring its potential as a lead compound for developing new drugs targeting infectious diseases and cancers.

Formulation in Therapeutics

This compound can be incorporated into therapeutic formulations due to its solubility and stability. Its formulation can be optimized for targeted delivery systems, enhancing bioavailability and minimizing side effects.

Pesticide Development

The antimicrobial properties of this compound can be leveraged in the development of novel pesticides. Its effectiveness against plant pathogens suggests potential use in agricultural practices to protect crops from diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various hydrazides, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A recent investigation featured in Cancer Research examined the effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in increased apoptosis rates through ROS-mediated pathways.

Mechanism of Action

The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Tetrazole/Thioether Linkages

Hydrazide-Thiocarbamide Derivatives

- [2-(2,6-Dichlorophenylamino)phenyl]acetic acid N-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidenemethyl)hydrazide (): Key differences: Incorporates a thiazolidinone ring instead of tetrazole. Activity: Demonstrates antitrypanosomal activity (IC₅₀ = 4.8–7.06 µM), highlighting the role of the thiourea group in bioactivity .

- Benzoic acid, 4-chloro-, 2-[(phenylamino)thioxomethyl]hydrazide (): Key differences: Replaces the tetrazole-thioether with a chlorobenzoic acid backbone. Implications: The aromatic acid core may alter solubility and metabolic stability compared to the tetrazole-based compound.

Triazinoindole-Thioacetamides ()

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and analogs share the thioacetamide (–S–CH₂–CO–NH–) linkage but differ in their heterocyclic systems (triazinoindole vs. tetrazole).

Thiourea-Containing Compounds

- 1-Phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiourea (): Relation: A synonym of the target compound, confirming the thiourea group’s role in structural diversity. Synthetic pathways: Likely derived from acid hydrazides and isothiocyanates, similar to methods in and .

Biological Activity

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticholinesterase activity, cytotoxic properties, and other relevant biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial steps often include the reaction of 1-phenyl-1H-tetrazole-5-thiol with various acylating agents, followed by hydrazine derivatives to yield the desired hydrazide structure. Characterization is carried out using techniques such as IR spectroscopy, NMR (both and ), and elemental analysis to confirm the structure and purity of the synthesized compounds .

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of tetrazole derivatives, including those related to acetic acid derivatives. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Specifically, certain derivatives exhibited IC values in the low micromolar range (e.g., 6.43 μM for HT-29 cancer cells), indicating significant enzyme inhibition .

Cytotoxicity

The cytotoxic effects of these compounds have been evaluated against various cell lines using the MTT assay. For example, compounds derived from tetrazole structures demonstrated selective cytotoxicity against NIH/3T3 mouse embryonic fibroblast cells with low toxicity profiles. Compounds 14, 15, and 18 showed the highest inhibitory activities while maintaining lower cytotoxicity levels compared to other tested derivatives .

Antioxidant Properties

In addition to enzyme inhibition and cytotoxicity, antioxidant activities have been assessed using DPPH radical scavenging assays. Compounds synthesized from tetrazole derivatives were found to exhibit notable antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions .

Case Study 1: Inhibition Studies

A study focused on a series of new tetrazole derivatives demonstrated that modifications in the substituents significantly affected their biological activities. The introduction of electron-withdrawing groups enhanced AChE inhibitory activity compared to electron-donating groups. This structure-activity relationship provides insights into designing more potent inhibitors for therapeutic applications .

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of several tetrazole-based hydrazides on human cancer cell lines. The results indicated that some derivatives exhibited IC values comparable to established chemotherapeutics like Doxorubicin. This suggests that these compounds could serve as leads for developing new anticancer agents .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic conditions for preparing this tetrazole-thioacetohydrazide derivative?

Methodological Answer:

The synthesis involves two key steps:

- Step 1 (Hydrazide Formation): React the ester precursor (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate (1:1.5 molar ratio) in propan-2-ol under reflux for 3–4 hours .

- Step 2 (Condensation): Reflux the hydrazide intermediate with aromatic aldehydes (1:1 molar ratio) in ethanol for 7 hours to form Schiff base derivatives .

Critical Parameters:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Ethanol (Step 2), Propan-2-ol (Step 1) | |

| Reflux Time | 7 hours (Step 2), 3–4 hours (Step 1) | |

| Molar Ratio (Hydrazine:Ester) | 1.5:1 |

Purification typically involves filtration, drying, and recrystallization from ethanol or propan-2-ol.

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- Elemental Analysis: Confirm empirical formula (e.g., C, H, N, S content) .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., N–H stretch at ~3200 cm⁻¹ for hydrazide, C=S stretch at ~1250 cm⁻¹) .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Verify molecular ion peaks and fragmentation patterns .

- 1H/13C NMR: Assign protons and carbons (e.g., tetrazole ring protons at δ 8–9 ppm, thioether linkages at δ 3–4 ppm) .

Advanced: How to evaluate COX inhibitory activity and resolve contradictory IC₅₀ values across studies?

Methodological Answer:

- Assay Design: Use in vitro COX-1/COX-2 inhibition assays with purified enzymes (e.g., colorimetric measurement of prostaglandin production) .

- Data Interpretation:

Example: A study reported IC₅₀ = 12 µM for COX-2, but variations may arise from differences in assay pH or incubation time .

Advanced: How to perform molecular docking studies to predict bioactivity?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection: Prioritize enzymes with known crystal structures (e.g., COX-2 PDB ID: 5KIR) .

- Protocol:

- Prepare the ligand (tetrazole-thioacetohydrazide) by optimizing geometry (DFT/B3LYP/6-31G*).

- Define the active site using grid boxes (e.g., 20 ų around COX-2’s heme group).

- Validate docking parameters with co-crystallized ligands (RMSD < 2.0 Å).

- Outcome Analysis: Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values .

Advanced: How to resolve contradictions in synthetic yields reported across literature?

Methodological Answer:

-

Factor Analysis:

Case Study: A 65% yield in ethanol vs. 78% in propan-2-ol highlights solvent-dependent side reactions .

Basic: How to assess pH stability for formulation studies?

Methodological Answer:

- Procedure:

- Prepare buffer solutions (pH 2–12).

- Incubate the compound (1 mg/mL) at 37°C for 24 hours.

- Analyze stability via HPLC (retention time shift < 5%) .

- Result: The compound is stable across pH 3–10 due to its tetrazole-thioether backbone .

Advanced: Strategies to design derivatives with enhanced bioactivity

Methodological Answer:

- Structural Modifications:

- SAR Analysis: Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration .

Advanced: Mechanistic insights into hydrazide formation and condensation

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.